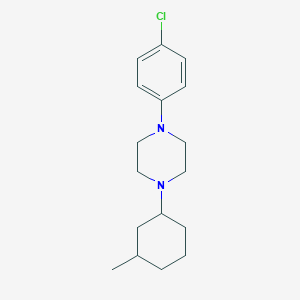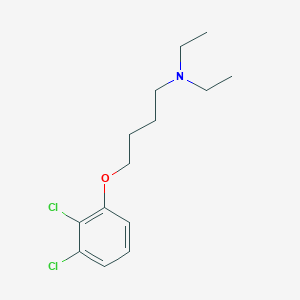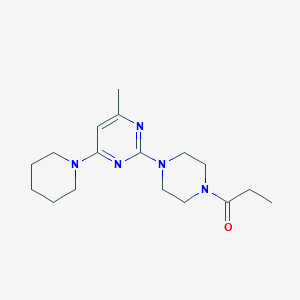
1-(4-chlorophenyl)-4-(3-methylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-(3-methylcyclohexyl)piperazine (known as MeOPP) is a psychoactive drug that belongs to the family of piperazine derivatives. MeOPP has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. In
作用机制
The exact mechanism of action of MeOPP is not yet fully understood. However, it is believed to act on the central nervous system by binding to serotonin and dopamine receptors. MeOPP has been found to increase the release of serotonin and dopamine, which are neurotransmitters responsible for regulating mood, emotion, and cognition.
Biochemical and Physiological Effects:
MeOPP has been shown to have a significant impact on various biochemical and physiological processes. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the growth and survival of neurons. MeOPP has also been found to reduce the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation and neurodegeneration.
实验室实验的优点和局限性
MeOPP has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. MeOPP also exhibits a high degree of selectivity for serotonin and dopamine receptors, which makes it a valuable tool for studying the effects of these neurotransmitters. However, MeOPP has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to maintain stable concentrations in vitro. MeOPP is also highly lipophilic, which can affect its solubility and distribution in the body.
未来方向
There are several future directions for MeOPP research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MeOPP has been found to exhibit neuroprotective properties, which could be beneficial in slowing down the progression of these diseases. Another area of interest is its potential use as an antidepressant and anxiolytic agent. MeOPP has been found to exhibit similar effects as traditional antidepressants and anxiolytics but with fewer side effects. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of MeOPP.
Conclusion:
In conclusion, MeOPP is a psychoactive drug that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. It can be synthesized through a simple and efficient method and has been found to exhibit antidepressant, anxiolytic, and analgesic properties. MeOPP has also shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Future research is needed to fully understand the mechanism of action and potential therapeutic applications of MeOPP.
合成方法
MeOPP can be synthesized through a simple and efficient method. The synthesis process involves the reaction of 1-(4-chlorophenyl)piperazine with 3-methylcyclohexylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure MeOPP.
科学研究应用
MeOPP has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit antidepressant, anxiolytic, and analgesic properties. MeOPP has also shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c1-14-3-2-4-17(13-14)20-11-9-19(10-12-20)16-7-5-15(18)6-8-16/h5-8,14,17H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKABKZGYLPYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(3-methylcyclohexyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121440.png)

![7'-amino-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5121449.png)

![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)
![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)


![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)
![4,4'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[1-(4-fluorophenyl)-1-butanone]](/img/structure/B5121532.png)
![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5121551.png)